molecular formula C23H21N3O2S B2538845 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034495-91-3

3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2538845
CAS No.: 2034495-91-3
M. Wt: 403.5
InChI Key: DJMPJBRFWVGCGY-UHFFFAOYSA-N
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Description

3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N2O1S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This structure includes a methoxynaphthalene moiety and a thiophen-pyrazine component, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation in cancer cells by disrupting DNA replication processes .
  • In Vitro Studies :
    • In studies involving various cancer cell lines (e.g., MCF-7, HCT116, HepG2), the compound demonstrated notable antiproliferative effects with IC50 values ranging from 1.1 μM to 4.24 μM, indicating strong efficacy compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
  • Case Study :
    • A recent study illustrated that a derivative similar to this compound showed significant tumor growth inhibition in xenograft models using HCT116 cells, emphasizing its potential as an effective therapeutic agent in cancer treatment .

Antimicrobial Activity

  • Spectrum of Activity :
    • The compound exhibited antimicrobial activity against common pathogens including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
  • Comparative Analysis :
    • In comparative studies, the compound was found to be more effective than several standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Positioning : Compounds with ortho-substituents on the phenyl ring generally exhibited enhanced activity compared to meta or para substitutions.
  • Number of Substituents : Increased substituents tend to decrease cytotoxicity; thus, monosubstituted derivatives are preferred for higher activity .

Data Tables

Biological ActivityCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-71.1
AnticancerHCT1162.6
AnticancerHepG21.4
AntimicrobialE. coliN/A
AntimicrobialS. aureusN/A

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-20-10-8-16-5-2-3-6-17(16)18(20)9-11-22(27)26-15-19-23(25-13-12-24-19)21-7-4-14-29-21/h2-8,10,12-14H,9,11,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMPJBRFWVGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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